3,5-Dimethoxymandelic acid, methyl ester
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Overview
Description
3,5-Dimethoxymandelic acid, methyl ester is an organic compound with the molecular formula C11H14O5 and a molecular weight of 226.2259 g/mol It is a derivative of mandelic acid, where the hydroxyl group is esterified with methanol, and the aromatic ring is substituted with two methoxy groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxymandelic acid, methyl ester typically involves the esterification of 3,5-Dimethoxymandelic acid with methanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also facilitate the separation and recycling of the catalyst, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxymandelic acid, methyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 3,5-Dimethoxymandelic acid.
Reduction: 3,5-Dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3,5-Dimethoxymandelic acid, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxymandelic acid, methyl ester depends on the specific application. In biological systems, the ester can be hydrolyzed by esterases to release the corresponding acid and methanol. The acid can then interact with various molecular targets, such as enzymes or receptors, to exert its effects. The methoxy groups on the aromatic ring can also influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Mandelic acid, methyl ester: Similar structure but lacks the methoxy groups on the aromatic ring.
3,4-Dimethoxymandelic acid, methyl ester: Similar structure but with methoxy groups at the 3 and 4 positions.
3,5-Dimethoxybenzoic acid, methyl ester: Similar structure but with a carboxylic acid group instead of the mandelic acid moiety.
Uniqueness
3,5-Dimethoxymandelic acid, methyl ester is unique due to the presence of both the mandelic acid moiety and the methoxy groups on the aromatic ring. This combination of functional groups provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-(3,5-dimethoxyphenyl)-2-hydroxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-14-8-4-7(5-9(6-8)15-2)10(12)11(13)16-3/h4-6,10,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACADWDDPIZEZCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C(=O)OC)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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